molecular formula C7H15NO2 B071223 2-Methyl-L-isoleucine CAS No. 188359-23-1

2-Methyl-L-isoleucine

Cat. No. B071223
M. Wt: 145.2 g/mol
InChI Key: RSPOGBIHKNKRFJ-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-L-isoleucine, also known as L-2-methylvaline, is an amino acid that is commonly found in the structure of proteins. It is an isomer of L-leucine, which is an essential amino acid that cannot be synthesized by the human body and must be obtained through diet. 2-Methyl-L-isoleucine has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 2-Methyl-L-isoleucine is thought to involve its ability to bind to enzymes and modulate their activity. Studies have shown that the amino acid can bind to a variety of enzymes, including those involved in amino acid metabolism, lipid metabolism, and energy metabolism. By binding to these enzymes, 2-Methyl-L-isoleucine can alter their activity and affect the metabolic pathways in which they participate.

Biochemical And Physiological Effects

Studies have also investigated the biochemical and physiological effects of 2-Methyl-L-isoleucine. Some studies have shown that the amino acid can improve glucose uptake and utilization in skeletal muscle, which could have potential applications in the treatment of diabetes. Other studies have suggested that 2-Methyl-L-isoleucine may have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-L-isoleucine in lab experiments is its ability to act as an allosteric modulator of enzymes. This property makes it a valuable tool for studying enzyme function and regulation. However, one limitation of using 2-Methyl-L-isoleucine is its relatively high cost compared to other amino acids. This can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on 2-Methyl-L-isoleucine. One area of interest is the development of new methods for synthesizing the amino acid. This could help to reduce the cost of using 2-Methyl-L-isoleucine in lab experiments. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of diabetes and inflammatory diseases. Research could also focus on the development of new allosteric modulators of enzymes based on the structure of 2-Methyl-L-isoleucine.

Synthesis Methods

2-Methyl-L-isoleucine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the amino acid, while enzymatic synthesis uses enzymes to catalyze the formation of the amino acid. Both methods have been used successfully to produce 2-Methyl-L-isoleucine in the laboratory.

Scientific Research Applications

2-Methyl-L-isoleucine has been studied extensively for its potential applications in scientific research. One area of research has focused on the mechanism of action of the amino acid. Studies have shown that 2-Methyl-L-isoleucine can act as an allosteric modulator of enzymes, meaning that it can bind to enzymes and change their activity without directly participating in the reaction. This property has made 2-Methyl-L-isoleucine a valuable tool for studying enzyme function and regulation.

properties

CAS RN

188359-23-1

Product Name

2-Methyl-L-isoleucine

Molecular Formula

C7H15NO2

Molecular Weight

145.2 g/mol

IUPAC Name

(2S,3S)-2-amino-2,3-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4-5(2)7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-,7-/m0/s1

InChI Key

RSPOGBIHKNKRFJ-FSPLSTOPSA-N

Isomeric SMILES

CC[C@H](C)[C@@](C)(C(=O)O)N

SMILES

CCC(C)C(C)(C(=O)O)N

Canonical SMILES

CCC(C)C(C)(C(=O)O)N

synonyms

L-Isoleucine, 2-methyl- (9CI)

Origin of Product

United States

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